molecular formula C12H14N4O4S2 B14269693 2-[[3-(Carboxymethylcarbamothioylamino)phenyl]carbamothioylamino]acetic acid CAS No. 137697-53-1

2-[[3-(Carboxymethylcarbamothioylamino)phenyl]carbamothioylamino]acetic acid

Katalognummer: B14269693
CAS-Nummer: 137697-53-1
Molekulargewicht: 342.4 g/mol
InChI-Schlüssel: IWNFBJWNUOKNTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[[3-(Carboxymethylcarbamothioylamino)phenyl]carbamothioylamino]acetic acid is a complex organic compound with the molecular formula C12H14N4O4S2 and a molecular weight of 342.394 g/mol . This compound is known for its unique structure, which includes both carboxylic acid and carbamothioylamino groups, making it an interesting subject for various chemical studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-(Carboxymethylcarbamothioylamino)phenyl]carbamothioylamino]acetic acid typically involves the reaction of glycine derivatives with isothiocyanatesThe final step involves deprotection to yield the desired compound .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

2-[[3-(Carboxymethylcarbamothioylamino)phenyl]carbamothioylamino]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

2-[[3-(Carboxymethylcarbamothioylamino)phenyl]carbamothioylamino]acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-[[3-(Carboxymethylcarbamothioylamino)phenyl]carbamothioylamino]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s carbamothioyl groups can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can modulate various biochemical pathways, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[[3-(Carboxymethylcarbamothioylamino)phenyl]carbamothioylamino]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

137697-53-1

Molekularformel

C12H14N4O4S2

Molekulargewicht

342.4 g/mol

IUPAC-Name

2-[[3-(carboxymethylcarbamothioylamino)phenyl]carbamothioylamino]acetic acid

InChI

InChI=1S/C12H14N4O4S2/c17-9(18)5-13-11(21)15-7-2-1-3-8(4-7)16-12(22)14-6-10(19)20/h1-4H,5-6H2,(H,17,18)(H,19,20)(H2,13,15,21)(H2,14,16,22)

InChI-Schlüssel

IWNFBJWNUOKNTP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)NC(=S)NCC(=O)O)NC(=S)NCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.